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molecular formula C10H15ClN4O2 B1418867 1-(3-Nitropyridin-2-yl)piperidin-4-amine hydrochloride CAS No. 848498-92-0

1-(3-Nitropyridin-2-yl)piperidin-4-amine hydrochloride

Cat. No. B1418867
M. Wt: 258.7 g/mol
InChI Key: XJXMMXCVRPPFFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07709503B2

Procedure details

A solution of 4 N hydrochloric acid in dioxane (10 ml) was added to tert-butyl [1-(3-nitropyridin-2-yl)piperidin-4-yl]carbamate (Intermediate 38; 1.3 g, 4.2 mmol). The mixture was stirred at room temperature for 1 h under nitrogen gas. The solvent was removed in vacuo to give the title compound as a yellow powder (500 mg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[N+:2]([C:5]1[C:6]([N:11]2[CH2:16][CH2:15][CH:14]([NH:17]C(=O)OC(C)(C)C)[CH2:13][CH2:12]2)=[N:7][CH:8]=[CH:9][CH:10]=1)([O-:4])=[O:3]>O1CCOCC1>[ClH:1].[N+:2]([C:5]1[C:6]([N:11]2[CH2:16][CH2:15][CH:14]([NH2:17])[CH2:13][CH2:12]2)=[N:7][CH:8]=[CH:9][CH:10]=1)([O-:4])=[O:3] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
1.3 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=NC=CC1)N1CCC(CC1)NC(OC(C)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=NC=CC1)N1CCC(CC1)NC(OC(C)(C)C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 h under nitrogen gas
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.[N+](=O)([O-])C=1C(=NC=CC1)N1CCC(CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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